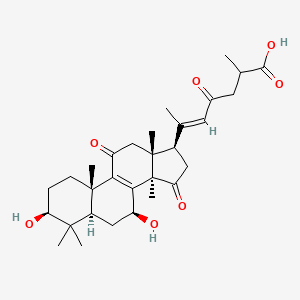
Ganoderenic Acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderenic Acid B is primarily obtained through extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids, including this compound, involves the mevalonate pathway, which is a complex process of enzymatic reactions starting from acetyl-CoA .
Industrial Production Methods: Industrial production of this compound involves cultivating Ganoderma lucidum under controlled conditions to maximize the yield of triterpenoids. Advances in genetic engineering and synthetic biology have enabled the heterologous production of ganoderic acids in hosts like Saccharomyces cerevisiae .
Chemical Reactions Analysis
Types of Reactions: Ganoderenic Acid B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ganoderenic Acid B has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the biosynthesis and chemical modification of triterpenoids.
Mechanism of Action
Ganoderenic Acid B exerts its effects primarily by inhibiting the transport function of the ABCB1 protein, which is responsible for multidrug resistance in cancer cells. This inhibition enhances the intracellular accumulation of chemotherapeutic drugs, thereby increasing their cytotoxicity towards resistant cancer cells . The compound does not alter the expression level of ABCB1 or the activity of ABCB1 ATPase, indicating a specific interaction with the transport function .
Comparison with Similar Compounds
Ganoderenic Acid B is unique among lanostane-type triterpenes due to its potent reversal effect on multidrug resistance. Similar compounds include:
- Ganoderic Acid A
- Ganoderic Acid C
- Ganoderic Acid D
- Ganoderic Acid I
- Ganoderenic Acid E
These compounds share structural similarities but differ in their specific bioactivities and mechanisms of action .
Properties
Molecular Formula |
C30H42O7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(E)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21+,22+,28+,29-,30+/m1/s1 |
InChI Key |
QECQJYAIIIIKJB-QQPHKSTLSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















